molecular formula C12H14BrNO2 B3120921 Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- CAS No. 276677-17-9

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-

Cat. No.: B3120921
CAS No.: 276677-17-9
M. Wt: 284.15 g/mol
InChI Key: VLLKGCWVHHBZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, is an organic compound with the molecular formula C12H14BrNO It is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromo-2-methylphenyl.

    Formation of Methanone: The brominated compound is then reacted with morpholine in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced methanone derivative.

Scientific Research Applications

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (4-bromo-2-methylphenyl)(2-methyl-1-piperidinyl)-
  • Methanone, (4-bromo-2-methylphenyl)(4-methoxy-1-piperidinyl)-

Uniqueness

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, such as piperidine or methoxy groups, leading to variations in reactivity and application potential .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9-8-10(13)2-3-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLKGCWVHHBZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.6 ml (47 mmol) oxalyl chloride in 30 ml dichloromethane is added dropwise to a iced-cooled solution of 5.21 g (23.5 mmol) 4-bromo-2-methyl-benzoic acid and 0.0087 ml DMF in 100 ml CH2Cl2. After complete addition, the cooling bath is removed and stirring maintained for 2 h at RT. The solvent is evaporated to dryness and the residue is dried in vacuo and dissolved in 100 ml dichloromethane and 8.21 ml N-ethyl-diisopropylamine is added. To this solution 2.5 ml (28 mmol) morpholine is added slowly. Stirring is continued for 0.5 h, then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo to afford the title compound which is used in the next step without further purification.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
0.0087 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-
Reactant of Route 2
Reactant of Route 2
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-
Reactant of Route 4
Reactant of Route 4
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-
Reactant of Route 5
Reactant of Route 5
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-
Reactant of Route 6
Reactant of Route 6
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.